molecular formula C15H13ClN2O3S2 B2837073 (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 896676-61-2

(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2837073
CAS No.: 896676-61-2
M. Wt: 368.85
InChI Key: WCIJHFFYKQSYTA-ICFOKQHNSA-N
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Description

The compound (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with methoxy (4,7-position), methyl (3-position), and a thiophene-2-carboxamide group. The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties.

Properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-18-12-8(20-2)4-5-9(21-3)13(12)23-15(18)17-14(19)10-6-7-11(16)22-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJHFFYKQSYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of 4,7-dimethoxy-3-methylbenzothioamide with appropriate reagents under controlled conditions to form the benzo[d]thiazole ring.

    Chlorination: Introduction of the chlorine atom at the 5-position of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated thiophene with the benzo[d]thiazole derivative under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the thiophene ring can be substituted with nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the methoxy groups.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its structural similarity to other biologically active molecules.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Effects

Target Compound vs. Thiadiazol Derivatives ()

The target compound’s benzo[d]thiazole core differs from the 3H-[1,3,4]-thiadiazole derivatives in (e.g., compounds 4g and 4h). Key distinctions include:

  • Chlorine Position : The chlorine atom on the thiophene ring (target) vs. the chlorophenyl group in 4h may influence reactivity; chlorine in aryl systems often increases lipophilicity and metabolic stability .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituents Melting Point (°C) IR C=O Stretches (cm⁻¹) Molecular Weight
Target Compound Benzo[d]thiazole 4,7-OMe, 3-Me, thiophene-Cl N/A N/A ~409.88*
4g () 3H-[1,3,4]-thiadiazole 3-methylphenyl, benzamide 200 1690, 1638 392.48
4h () 3H-[1,3,4]-thiadiazole 3-chlorophenyl, benzamide N/A N/A 426.92*
Analog Benzo[d]thiazole 4,7-OMe, 3-propyl, thiophene-Cl N/A N/A ~437.95*

*Calculated based on molecular formula.

Alkyl Chain Modifications ()

A closely related analog () replaces the 3-methyl group on the benzo[d]thiazole with a propyl chain. This modification increases molecular weight by ~28 Da and likely enhances lipophilicity (logP), which could improve membrane permeability but reduce aqueous solubility .

Carbamate and Urea Derivatives ()

Compounds in –4 (e.g., thiazol-5-ylmethyl carbamates) share thiazole motifs but differ in functionalization:

  • Hydrogen Bonding : The carboxamide group in the target may engage in H-bonding similar to the carbamates in , though the latter’s hydroxy and hydroperoxy groups offer additional interaction sites .

Biological Activity

(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure comprising a thiophene ring, a benzothiazole moiety, and a carboxamide group, which contribute to its diverse biological properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as follows:

  • IUPAC Name : 5-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
  • Molecular Formula : C15H13ClN2O3S2
  • CAS Number : 896676-61-2

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Moiety : Cyclization of 4,7-dimethoxy-3-methylbenzothioamide.
  • Chlorination : Introduction of chlorine at the 5-position using chlorinating agents.
  • Coupling Reaction : Coupling the chlorinated thiophene with the benzothiazole derivative under basic conditions.

Anticancer Properties

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound may interact with tubulin, similar to the known anticancer drug Combretastatin A-4 (CA-4), leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies indicated that certain derivatives exhibited IC50 values as low as 5.46 µM against Hep3B hepatocellular carcinoma cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives with similar structures have demonstrated moderate to potent activity against various pathogens.

CompoundPathogenMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

These findings indicate that modifications in the benzothiazole and thiophene moieties can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also under investigation. The presence of methoxy groups may influence its interaction with inflammatory pathways, suggesting a role in modulating inflammatory responses in various models .

Case Studies

  • Study on Anticancer Activity : A comprehensive study synthesized several thiophene carboxamide derivatives and evaluated their anticancer effects using MTS assays on Hep3B cell lines. The most active derivatives showed significant inhibition of cell proliferation and induced morphological changes indicative of apoptosis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of related compounds against common pathogens, revealing that structural modifications could lead to enhanced activity against both Gram-positive and Gram-negative bacteria .

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